
1-Boc-3-fluoro-3-methylazetidine
Description
1-Boc-3-fluoro-3-methylazetidine (CAS: 1314923-32-4) is a fluorinated azetidine derivative with the molecular formula C₉H₁₆FNO₂ and a molecular weight of 189.23 g/mol . The compound features a bicyclic structure comprising a four-membered azetidine ring substituted with a fluorine atom and a methyl group at the 3-position, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This structure enhances metabolic stability and bioavailability, making it a valuable intermediate in pharmaceutical research, particularly for drug candidates targeting central nervous system disorders and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXAHUBWNJNHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Boc-3-fluoro-3-methylazetidine is a fluorinated azetidine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound possesses a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the azetidine ring, which enhances its stability and reactivity. The presence of a fluorine atom at the 3-position contributes to its unique chemical properties, including increased metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The azetidine ring provides rigidity, influencing binding affinity and selectivity towards specific molecular targets. The fluorine substituent enhances the compound's capacity to form stable complexes with enzymes and receptors, potentially leading to modulation of biological pathways.
Summary of Biological Activities
Research indicates that compounds containing azetidine rings may exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that structurally similar compounds can induce apoptosis in cancer cells by activating pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation.
- Enzyme Inhibition : Azetidine derivatives have been investigated for their potential as tyrosinase inhibitors, which could be relevant for treating skin disorders by modulating melanin production.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
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Antitumor Activity | Induction of apoptosis in tumor cells | |
Tyrosinase Inhibition | Potential use in skin disorder treatments | |
Enzyme Interaction | Binding with specific enzymes and receptors |
In Vivo Studies
In a study involving structurally similar compounds, robust cleavage of PARP and caspase-3 was observed in tumor tissues, indicating strong apoptosis induction. This suggests that this compound may exhibit similar effects on cancer cells.
Tyrosinase Inhibition
Research on related compounds highlighted their potential as tyrosinase inhibitors. This activity is crucial for developing agents that can modulate melanin production, indicating possible applications in treating hyperpigmentation disorders.
Q & A
Q. What systematic review methods ensure comprehensive literature coverage for azetidine derivatives?
Comparison with Similar Compounds
Key Properties
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and other polar aprotic solvents.
- Storage : Stable at 2–8°C in a sealed, moisture-free environment. Long-term storage at -80°C is recommended for stock solutions .
- Purity : >98% (HPLC) for research-grade material .
Comparison with Similar Compounds
Below is a detailed comparison of 1-Boc-3-fluoro-3-methylazetidine with structurally related azetidine derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Functional Comparisons
Key Research Findings
Electronic and Steric Effects
- Fluorine vs. Methyl Groups: The 3-fluoro substituent in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 1-Boc-3-methylazetidine. The methyl group introduces steric hindrance, reducing ring puckering and improving conformational rigidity .
- Carboxylic Acid Derivatives : 1-Boc-3-fluoroazetidine-3-carboxylic acid exhibits pH-dependent solubility due to its carboxyl group, enabling applications in peptide mimetics. However, it is less stable under acidic conditions than the methyl-substituted analog .
Preparation Methods
General Synthetic Strategy
The preparation of 1-Boc-3-fluoro-3-methylazetidine typically follows a sequence involving:
- Formation of a suitable azide or halide precursor from an alkene or allylic halide.
- Bromofluorination of the precursor to introduce the fluorine atom.
- Reduction of azide to amine and in situ protection with Boc anhydride.
- Ring closure via intramolecular nucleophilic substitution to form the azetidine ring.
This strategy is adapted from analogous syntheses of fluorinated pyrrolidines and azetidines, with modifications to accommodate the ring strain and substitution pattern of azetidines.
Detailed Preparation Steps
Step 1: Preparation of Azide Intermediate
- Starting from 2-methyl-2-propenyl chloride, reaction with sodium azide in dimethyl sulfoxide (DMSO) at room temperature for approximately 2.5 hours yields the corresponding azide intermediate quantitatively.
Step 2: Bromofluorination
- The azide intermediate undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF). This step introduces both bromine and fluorine atoms at the 3-position, setting the stage for ring closure.
Step 3: Reduction and Boc Protection
- Hydrogenation of the azide under hydrogen gas over palladium on carbon (Pd/C) in ethyl acetate in the presence of di-tert-butyl dicarbonate (Boc2O) converts the azide to the amine and simultaneously installs the Boc protecting group. This step typically yields the N-Boc amine intermediate in moderate yields (~29%).
Step 4: Ring Closure
Deprotonation of the N-Boc protected 3-bromo-2-fluoro-2-methylpropylamine with sodium hydride (NaH) in dimethylformamide (DMF) induces intramolecular nucleophilic substitution, closing the azetidine ring and affording this compound in good yield (~76%).
Notably, the ring closure for azetidines requires significantly longer reaction times (up to 23 hours) compared to analogous pyrrolidine syntheses due to higher ring strain.
Reaction Scheme Summary
Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) |
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1 | 2-methyl-2-propenyl chloride | NaN3, DMSO, rt, 2.5 h | Azide intermediate | Quantitative |
2 | Azide intermediate | NBS, Et3N·3HF | 3-bromo-2-fluoro-2-methylpropyl azide | Not specified |
3 | 3-bromo-2-fluoro-2-methylpropyl azide | H2, Pd/C, EtOAc, Boc2O, rt, 100 h | N-Boc protected amine | 29 |
4 | N-Boc protected 3-bromo-2-fluoro-2-methylpropylamine | NaH, DMF, 23 h | This compound | 76 |
Alternative Synthetic Routes and Variations
A related approach involves starting from 3-methyl-3-buten-1-ol or its derivatives, which undergo tosylation, azide substitution, and Staudinger reduction to form amine intermediates. These intermediates are then subjected to bromofluorination and ring closure steps analogous to the method above.
Protection strategies vary, but Boc protection is favored for its stability and ease of removal in later synthetic steps.
The use of different hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, or diisobutylaluminum hydride has been reported depending on the intermediate and desired selectivity.
Mechanistic and Practical Considerations
The bromofluorination reaction is critical and must be carefully controlled due to the reactive nature of NBS and the corrosive and hazardous triethylamine trihydrofluoride.
The ring strain in azetidines results in slower cyclization kinetics compared to larger rings like pyrrolidines, necessitating longer reaction times for ring closure.
Purification steps often involve flash chromatography and aqueous extractions to remove impurities and residual reagents.
Research Findings and Yields
The overall synthetic sequence provides a practical and relatively high-yielding route to this compound, with the key ring closure step yielding up to 76%.
The process is scalable and has been demonstrated in multi-gram quantities.
The fluorinated azetidine product serves as a valuable building block in medicinal chemistry due to the unique properties imparted by the fluorine atom and the constrained azetidine ring.
Summary Table of Key Preparation Parameters
Parameter | Description / Condition |
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Starting material | 2-methyl-2-propenyl chloride or 3-methyl-3-buten-1-ol derivatives |
Azide formation solvent | DMSO |
Bromofluorination reagents | NBS, triethylamine trihydrofluoride |
Reduction and Boc protection | H2, Pd/C catalyst, Boc2O, ethyl acetate |
Ring closure base | Sodium hydride (NaH) |
Ring closure solvent | Dimethylformamide (DMF) |
Reaction time for ring closure | Approximately 23 hours |
Yield of ring closure step | 76% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.